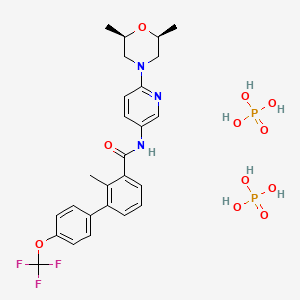

索尼替吉磷酸盐

描述

Sonidegib phosphate is a phosphate salt obtained by reacting sonidegib with two equivalents of phosphoric acid . It is an antineoplastic agent used for the treatment of locally advanced basal cell carcinoma (BCC) following surgery and radiation therapy, or in cases where surgery or radiation therapy are not appropriate . It is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) developed as an anticancer agent by Novartis .

Synthesis Analysis

The current industrial approach to sonidegib utilizes wasteful organic solvents and relies on high loadings of endangered Pd. This anticancer drug can now be synthesized in 5 steps using only 3 pots, along with ppm levels of a Pd catalyst, all done in water at ambient temperatures .Molecular Structure Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .Chemical Reactions Analysis

Sonidegib phosphate is a phosphate salt obtained by reaction sonidegib with two equivalent of phosphoric acid . It has a role as an antineoplastic agent, a SMO receptor antagonist, and a Hedgehog signaling pathway inhibitor .Physical And Chemical Properties Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .科学研究应用

1. Treatment of Skin Cancer

- Methods of Application : The focus of this work is to enhance bioavailability, anti-tumor efficacy, and targeting of SNG via developing ethosome gel as a potential treatment for skin cancer . SNG-loaded ethosomes formulation was prepared and characterized in vitro by %entrapment efficiency (%EE), vesicle size, morphology, %release, and steady-state flux .

- Results or Outcomes : The results showed that the prepared formulation was spherical nanovesicles with a %EE of 85.4 ± 0.57%, a particle size of 199.53 ± 4.51 nm, and a steady-state flux of 5.58 ± 0.08 µg/cm 2 /h . In addition, this formulation showed a higher rate of SNG penetration in the skin’s deep layers and passive targeting in tumor cells .

2. Treatment of Advanced Basal Cell Carcinoma

- Summary of Application : Sonidegib, an oral smoothened (SMO) antagonist, is indicated for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) who present recurrence following surgery or radiation therapy, or those who are not candidates for surgery or radiotherapy .

- Methods of Application : Several studies and randomized controlled trials have been conducted to evaluate the efficacy, safety, and tolerability of this new molecule .

- Results or Outcomes : A 42-month analysis of the randomized BOLT study confirmed the long-term efficacy and safety of sonidegib; the objective response rate (ORR) observed for patients with locally advanced basal cell carcinoma (laBCC) was 56.1% (95% CI 43.3–68.3%) and 46.1% (95% CI 37.2–55.1) for the 200 mg and 800 mg groups, respectively .

3. Prostate Cancer Treatment

- Summary of Application : Elevated expression of stromal PTCH1 and GLI in response to hedgehog production from human tumor xenografts was first described in a prostatic cancer model . This suggests that Sonidegib phosphate could potentially be used in the treatment of prostate cancer.

- Methods of Application : The application of Sonidegib phosphate in this context is still theoretical and would likely involve targeting the hedgehog pathway, which plays a critical role in the development and progression of prostate cancer .

- Results or Outcomes : The outcomes of this potential application are still under investigation. Further research is needed to determine the efficacy of Sonidegib phosphate in treating prostate cancer .

4. Non-Small Cell Lung Cancer Treatment

- Summary of Application : Sonidegib phosphate is under clinical development by Sun Pharma Advanced Research and currently in Phase I for Non-Small Cell Lung Cancer .

- Methods of Application : The application of Sonidegib phosphate in this context is part of a clinical trial. The specific methods of application or experimental procedures are not detailed in the available information .

- Results or Outcomes : The outcomes of this potential application are still under investigation. According to GlobalData, Phase I drugs for Non-Small Cell Lung Cancer have an 80% phase transition success rate (PTSR) indication benchmark for progressing into Phase II .

5. Treatment of Medulloblastoma

- Summary of Application : Medulloblastoma is a type of brain cancer that is particularly common in children. Sonidegib has been investigated for its potential use in treating this condition .

- Methods of Application : The application of Sonidegib in this context is still theoretical and would likely involve targeting the hedgehog pathway, which plays a critical role in the development and progression of medulloblastoma .

- Results or Outcomes : The outcomes of this potential application are still under investigation. Further research is needed to determine the efficacy of Sonidegib phosphate in treating medulloblastoma .

6. Treatment of Rhabdomyosarcoma

- Summary of Application : Rhabdomyosarcoma is a rare type of cancer that forms in soft tissue. Sonidegib has been investigated for its potential use in treating this condition .

- Methods of Application : The application of Sonidegib in this context is still theoretical and would likely involve targeting the hedgehog pathway, which plays a critical role in the development and progression of rhabdomyosarcoma .

- Results or Outcomes : The outcomes of this potential application are still under investigation. Further research is needed to determine the efficacy of Sonidegib phosphate in treating rhabdomyosarcoma .

安全和危害

Sonidegib was well tolerated, with common grade 1–2 adverse events (AEs), including muscle spasms, increase in the serum creatine phosphokinase (CPK) levels, dysgeusia, gastrointestinal symptoms, and alopecia, occurring in >10% of patients . ODOMZO can cause embryo-fetal death or severe birth defects when administered to a pregnant woman .

未来方向

Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other hedgehog inhibitors . It has been investigated as a potential treatment for various cancers including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and medulloblastoma .

属性

IUPAC Name |

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)/t16-,17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIVSVMMGFFZIJ-VWDRLOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669468 | |

| Record name | Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sonidegib phosphate | |

CAS RN |

1218778-77-8 | |

| Record name | Sonidegib phosphate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218778778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONIDEGIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W421AI34UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)